molecular formula C13H9Cl2NO2 B11948808 phenyl N-(3,4-dichlorophenyl)carbamate CAS No. 57148-27-3

phenyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11948808
CAS No.: 57148-27-3
M. Wt: 282.12 g/mol
InChI Key: MVXLHYKEKXUFFZ-UHFFFAOYSA-N
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Description

Phenyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of carbamate, characterized by the presence of a phenyl group and a 3,4-dichlorophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3,4-dichlorophenyl)carbamate can be synthesized through the reaction of phenyl isocyanate with 3,4-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or 3,4-dichlorophenyl groups, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Phenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(3-chlorophenyl)carbamate
  • Phenyl N-(4-chlorophenyl)carbamate
  • Methyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

Phenyl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other carbamate derivatives and may confer specific properties that are advantageous in certain applications.

Properties

IUPAC Name

phenyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLHYKEKXUFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205777
Record name Phenyl 3,4-dichlorocarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57148-27-3
Record name Phenyl 3,4-dichlorocarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057148273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 3,4-dichlorocarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE
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